アリピプラゾール N1-オキシド

概要

説明

Aripiprazole N-oxide is a derivative of the antipsychotic drug aripiprazole It is an important metabolite and intermediate in the synthesis of aripiprazole-related compounds Aripiprazole is widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder

科学的研究の応用

Aripiprazole N-oxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of novel aripiprazole derivatives.

Biology: Studied for its potential effects on various biological pathways.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new antipsychotic drugs and related compounds.

作用機序

アリピプラゾールN-オキシドの作用機序は、アリピプラゾールの作用機序と似ています。それは、ドーパミンD2受容体およびセロトニン5-HT1A受容体での部分アゴニストとして作用し、同時にセロトニン5-HT2A受容体を拮抗します。このユニークな受容体プロファイルは、その抗精神病薬および気分安定化作用に貢献しています。 N-オキシド形態は、異なる薬物動態を示す可能性があり、体内の分布と代謝に影響を与えます .

類似の化合物:

ブレクシプラゾール: 同様の作用機序を持つ別の抗精神病薬ですが、受容体親和性が異なります。

カリプラジン: ドーパミン受容体で部分アゴニスト活性を共有しますが、異なる薬理学的プロファイルを持っています。

ジプラシドン: 化学構造は異なりますが、同様の治療用途を持つ非定型抗精神病薬です。

ユニークさ: アリピプラゾールN-オキシドは、その特定のN-オキシド官能基によって際立っており、独自の化学的および薬理学的特性を与えています。

生化学分析

Biochemical Properties

Aripiprazole N1-Oxide interacts with various enzymes and proteins. It is formed from Aripiprazole by the cytochrome P450 . This interaction plays a crucial role in the metabolic pathway of Aripiprazole, leading to the formation of Aripiprazole N1-Oxide .

Cellular Effects

Aripiprazole N1-Oxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase intracellular NADPH and glucose-6-phosphate dehydrogenase mRNA in PC12 cells . This suggests that Aripiprazole N1-Oxide activates a system that concurrently detoxifies reactive oxygen species and replenishes NADPH .

Molecular Mechanism

The molecular mechanism of Aripiprazole N1-Oxide is complex and involves multiple cellular pathways and neurotransmitter circuitries . It has been shown to affect cell-protective mechanisms and neurite growth, as well as differential effects on intracellular pathways such as extracellular signal-regulated kinase (ERK) compared with full D2R antagonists .

Temporal Effects in Laboratory Settings

It has been observed that Aripiprazole N1-Oxide rapidly reduces hyperdopaminergic activity selectively in MAM rats . This reduction persists following 7-day withdrawal from repeated treatment .

Dosage Effects in Animal Models

In animal models, the effects of Aripiprazole N1-Oxide vary with different dosages. For instance, a common dose of 3 mg/kg of Aripiprazole N1-Oxide had no effect on the abnormalities seen in the ASSR after acute NMDAr antagonism .

Metabolic Pathways

Aripiprazole N1-Oxide is involved in the metabolic pathways of Aripiprazole. It is formed from Aripiprazole by the cytochrome P450 , indicating its involvement in the cytochrome P450 metabolic pathway.

準備方法

合成経路と反応条件: アリピプラゾールN-オキシドの合成は、通常、アリピプラゾールの酸化を伴います。一般的な方法の1つは、タングステン酸ナトリウムなどの触媒の存在下で過酸化水素を使用することです。 反応は、N-オキシド誘導体の選択的生成を確実にするために、制御された温度で水性媒体中で行われます .

工業的生産方法: アリピプラゾールN-オキシドの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 高速液体クロマトグラフィー(HPLC)などの技術を使用して、反応の進捗を監視し、最終生成物の品質を確保します .

化学反応の分析

反応の種類: アリピプラゾールN-オキシドは、以下を含むさまざまな化学反応を起こします。

酸化: さらなる酸化により、ジ-N-オキシド誘導体の生成につながる可能性があります。

還元: 還元反応は、N-オキシドを親アリピプラゾールに戻す可能性があります。

置換: N-オキシドは、特に求核剤の存在下で、置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素、タングステン酸ナトリウム、および水性媒体。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: アミンまたはチオールなどの求核剤を穏やかな条件下で。

生成される主な生成物:

ジ-N-オキシド誘導体: さらなる酸化によって生成されます。

親アリピプラゾール: 還元によって生成されます。

置換誘導体: 求核置換反応によって生成されます.

4. 科学研究の応用

アリピプラゾールN-オキシドは、科学研究においていくつかの応用があります。

化学: 新しいアリピプラゾール誘導体の合成における中間体として使用されます。

生物学: さまざまな生物学的経路に対する潜在的な影響について研究されています。

医学: 薬理学的特性と潜在的な治療的用途について調査されています。

類似化合物との比較

Brexpiprazole: Another antipsychotic with a similar mechanism of action but different receptor affinity.

Cariprazine: Shares partial agonist activity at dopamine receptors but has a distinct pharmacological profile.

Ziprasidone: An atypical antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness: Aripiprazole N-oxide stands out due to its specific N-oxide functional group, which imparts unique chemical and pharmacological properties.

生物活性

Aripiprazole N1-Oxide, a metabolite of the atypical antipsychotic drug aripiprazole, has garnered attention for its unique biological activity and potential therapeutic implications. This article delves into the compound's mechanisms of action, pharmacokinetics, cellular effects, and relevant case studies, supported by data tables and research findings.

Overview of Aripiprazole N1-Oxide

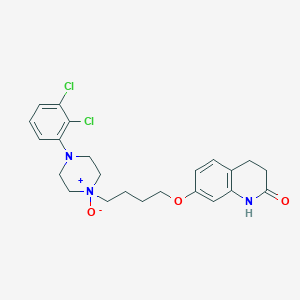

Aripiprazole N1-Oxide is formed through the metabolic action of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, on aripiprazole. Its structural formula is with a molecular weight of 448.39 g/mol . The compound exhibits partial agonist activity at dopamine D2 receptors (D2R) and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors.

Target Receptors:

- Dopamine D2 Receptors (D2R) : Partial agonism leads to modulation of dopaminergic activity.

- Serotonin Receptors : Agonistic and antagonistic actions influence serotonergic signaling pathways.

Biochemical Pathways:

Aripiprazole N1-Oxide impacts various neurotransmitter systems and cellular pathways, including:

- Activation of cell-protective mechanisms.

- Modulation of neurite growth and synaptic plasticity.

- Interaction with intracellular signaling cascades involved in neuronal health.

Pharmacokinetics

The pharmacokinetic profile of Aripiprazole N1-Oxide indicates that it achieves therapeutic plasma concentrations relatively quickly following administration. Studies show that median plasma concentrations reach therapeutic levels within 7 days when transitioning from oral aripiprazole to its injectable formulation .

Cellular Effects

Research has demonstrated that Aripiprazole N1-Oxide significantly influences cellular processes:

- Increases in intracellular NADPH levels.

- Upregulation of glucose-6-phosphate dehydrogenase mRNA in PC12 cells, indicating potential neuroprotective effects.

Dosage Effects in Animal Models

Studies have explored the effects of varying dosages in animal models:

- A dose of 3 mg/kg showed no significant impact on auditory sensory gating abnormalities after acute NMDA receptor antagonism, suggesting a complex interaction with neurotransmitter systems.

- In MAM rats, Aripiprazole N1-Oxide was observed to selectively reduce hyperdopaminergic activity, indicating its potential utility in managing psychotic symptoms.

Data Summary Table

| Study | Dosage (mg/kg) | Effect Observed | Model Used |

|---|---|---|---|

| Study A | 3 | No effect on ASSR abnormalities | Rat model |

| Study B | Variable | Reduced hyperdopaminergic activity | MAM rat model |

| Study C | 10 | Increased neuroprotection markers | PC12 cells |

Clinical Application

A systematic review highlighted the potential role of Aripiprazole N1-Oxide in augmentation therapy for treatment-resistant depression. The findings suggested that this metabolite may enhance the efficacy of existing antidepressants without significantly increasing adverse effects.

Comparative Analysis

In comparative studies with other antipsychotics, Aripiprazole N1-Oxide demonstrated a favorable side effect profile, particularly regarding metabolic side effects commonly associated with atypical antipsychotics like olanzapine .

特性

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYNDJDSFMRJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437791 | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-09-5 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole related compound F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARIPIPRAZOLE N1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Aripiprazole N-Oxide?

A1: Aripiprazole, an antipsychotic drug used to treat schizophrenia, exerts its effects by interacting with dopamine and serotonin receptors in the brain []. The synthesis of Aripiprazole N-Oxide derivatives, such as Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide, is significant due to their potential to influence the activity and metabolism of the parent drug []. These N-oxides have demonstrated strong activity in influencing dopamine receptor neurotransmission and, importantly, may possess a reduced risk of side effects compared to existing antipsychotic medications []. Understanding the properties and behavior of these N-oxides could pave the way for developing improved treatments for schizophrenia with potentially fewer side effects.

Q2: Can you elaborate on the structural characterization of Aripiprazole-4-N-oxide mentioned in the research?

A2: The research highlights the successful synthesis and characterization of Aripiprazole-4-N-oxide []. Key structural features were confirmed using mass spectrometry and infrared spectroscopy. The Electron Ionization Mass Spectrometry (EI-MS) revealed a molecular ion peak at m/z 465, consistent with the expected molecular weight of Aripiprazole-4-N-oxide []. Further structural insights were obtained from the infrared (IR) spectrum, which displayed characteristic absorption bands corresponding to the N-H bond (3377 cm-1), carbonyl group (1679 cm-1), aryl alkyl ether (1272, 1048 cm-1), and aromatic C-Cl bonds (1173 cm-1) []. These spectroscopic data confirm the successful incorporation of the N-oxide moiety within the Aripiprazole structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。